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molecular formula C5H4Cl2N2 B016260 4-Amino-2,6-dichloropyridine CAS No. 2587-02-2

4-Amino-2,6-dichloropyridine

Cat. No. B016260
M. Wt: 163 g/mol
InChI Key: WAEZOSSWRXDWAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08680089B2

Procedure details

To a solution of 2,6-dichloro-4-nitropyridine (14.82 g, 76.79 mmol) in 350 mL ethanol were sequentially added iron powder (19.91 g, 356.58 mmol), water (65.8 mL, 3.6 mol) and concentrated hydrochloric acid (14.1 mL, 464.1 mmol). After the reaction was performed by stirring for 16 h at 95° C., the reaction solution was cooled to room temperature, adjusted to neutral pH, and subjected to suction filtration. After the filtrate was concentrated, it was extracted with ethyl acetate. The organic phase was combined, dried with anhydrous MgSO4, and subjected to rotary evaporation to afford 11.9 g titled product with a yield of 95.1%.
Quantity
14.82 g
Type
reactant
Reaction Step One
Name
Quantity
65.8 mL
Type
reactant
Reaction Step Two
Quantity
14.1 mL
Type
reactant
Reaction Step Three
Quantity
350 mL
Type
solvent
Reaction Step Four
Name
Quantity
19.91 g
Type
catalyst
Reaction Step Five
Yield
95.1%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[CH:5]=[C:4]([Cl:11])[N:3]=1.O.Cl>C(O)C.[Fe]>[Cl:1][C:2]1[CH:7]=[C:6]([NH2:8])[CH:5]=[C:4]([Cl:11])[N:3]=1

Inputs

Step One
Name
Quantity
14.82 g
Type
reactant
Smiles
ClC1=NC(=CC(=C1)[N+](=O)[O-])Cl
Step Two
Name
Quantity
65.8 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
14.1 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
350 mL
Type
solvent
Smiles
C(C)O
Step Five
Name
Quantity
19.91 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
by stirring for 16 h at 95° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction solution was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
subjected to suction filtration
CONCENTRATION
Type
CONCENTRATION
Details
After the filtrate was concentrated
EXTRACTION
Type
EXTRACTION
Details
it was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous MgSO4
CUSTOM
Type
CUSTOM
Details
subjected to rotary evaporation

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC1=NC(=CC(=C1)N)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 11.9 g
YIELD: PERCENTYIELD 95.1%
YIELD: CALCULATEDPERCENTYIELD 95.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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